Methyl 2-chloro-4-ethylbenzoate
Description
Methyl 2-chloro-4-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the ortho position (C2) and an ethyl group at the para position (C4). Its molecular formula is C₁₀H₁₁ClO₂, with a molar mass of 198.65 g/mol. Its structure combines steric effects from the ethyl group and electronic influences from the chlorine substituent, which modulate reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-chloro-4-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
CUNOZPKXNNIQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-chloro-4-ethylbenzoate belongs to a family of substituted benzoate esters. Key structural analogs include:
Methyl 4-chloro-2-fluorobenzoate
- Molecular Formula : C₈H₆ClFO₂ (Molar Mass: 188.58 g/mol)
- Substituents : Chlorine (C4) and fluorine (C2).
- Key Differences: The absence of an ethyl group reduces steric bulk compared to this compound.
Methyl 2-(2-chloro-4-nitrobenzamido)benzoate
- Molecular Formula : C₁₅H₁₁ClN₂O₅ (Molar Mass: 346.71 g/mol)
- Substituents : Chlorine (C2), nitro (C4), and an amide linkage.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The amide group adds hydrogen-bonding capacity, influencing solubility and thermal stability .
Methyl Salicylate
- Molecular Formula : C₈H₈O₃ (Molar Mass: 152.15 g/mol)
- Substituents : Hydroxyl (C2) and methoxy (C1).
- Key Differences : The hydroxyl group enables hydrogen bonding, enhancing water solubility. This compound’s chlorine and ethyl groups render it more lipophilic .

Data Tables: Comparative Physicochemical Properties
Note: Experimental data for this compound’s melting/boiling points and solubility are unavailable in the provided evidence. Properties inferred from structural analogs.
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